5-(4-Bromophenyl)-1,2,4-oxadiazole as a Key Intermediate in PDE10 Inhibitors
5-(4-Bromophenyl)-1,2,4-oxadiazole (CAS 89892-25-1) is specifically utilized as a synthetic intermediate in the preparation of pyrimidine compounds that act as PDE10 inhibitors, as detailed in patent literature [1]. This application is not general to the oxadiazole class but is specific to this compound's use in a defined synthetic pathway. While quantitative potency data (e.g., IC50) is reported for the final, more complex pyrimidine-PDE10 inhibitor molecules (not the intermediate itself), the use of this exact building block is a prerequisite for accessing that patented chemical space.
| Evidence Dimension | Synthetic Intermediate for PDE10 Inhibitors |
|---|---|
| Target Compound Data | Required for synthesizing patented pyrimidine PDE10 inhibitors [1] |
| Comparator Or Baseline | Regioisomers (e.g., 3-(4-bromophenyl)-1,2,4-oxadiazole) or alternative building blocks are not disclosed as intermediates in the same patent. |
| Quantified Difference | Not applicable (binary requirement). |
| Conditions | As described in patent US20150307489A1 [1]. |
Why This Matters
Procurement of this specific intermediate is essential for research groups aiming to synthesize and study the exact patented PDE10 inhibitors.
- [1] McComas, C. C. (2015). PYRIMIDINE PDE10 INHIBITORS. (U.S. Patent No. US20150307489A1). View Source
